Levoleucovorin calcium, the levorotatory isomer of leucovorin calcium, is a folate analog extensively studied for its applications in scientific research. As a reduced folate, it plays a crucial role in various cellular metabolic processes, particularly in the synthesis of purines and pyrimidines, essential components of DNA and RNA. [] Levoleucovorin calcium has garnered significant interest due to its potential advantages over its racemic counterpart, leucovorin calcium, in specific research contexts.
Calcium levofolinate, also known as levoleucovorin calcium, is the calcium salt of the biologically active form of folinic acid (5-formyl tetrahydrofolic acid). This compound is primarily utilized in medical settings to mitigate the toxic effects of folic acid antagonists, such as methotrexate, and to enhance the efficacy of certain chemotherapeutic agents like fluorouracil in the treatment of colorectal cancer. Calcium levofolinate is recognized for its ability to bypass the need for reduction by dihydrofolate reductase, making it an essential cofactor in various biochemical reactions involving folates .
Calcium levofolinate is derived from folic acid through a series of chemical transformations. It falls under the category of antidotes, coenzymes, and folate analogs. The compound's classification as a detoxifying agent for antineoplastic treatment highlights its role in cancer therapy . It is distinct from its racemic counterpart, leucovorin, which contains both the dextrorotary and levorotary isomers, while calcium levofolinate consists solely of the pharmacologically active levo-isomer .
The synthesis of high-purity calcium levofolinate involves several steps that include reduction, formylation, recrystallization, and hydrolysis. A notable method employs folic acid as a starting material, where it undergoes a series of reactions to yield the desired product:
This method results in a product with an optical purity exceeding 98.5% and minimal impurities, making it suitable for industrial-scale production .
The molecular formula for calcium levofolinate is , with a molecular weight of approximately 511.508 g/mol. Its structure features a pteridine ring system characteristic of folates, along with a carboxylic acid group and a formyl group:
The structural representation includes key functional groups that contribute to its biological activity and solubility characteristics.
Calcium levofolinate participates in various biochemical reactions, primarily serving as a cofactor in one-carbon metabolism. Its primary chemical reactions include:
Calcium levofolinate's mechanism involves its role as a reduced form of folate that does not require enzymatic reduction for activation. This allows it to participate directly in metabolic pathways that utilize folates as donors of one-carbon units necessary for DNA synthesis and repair:
These properties are critical for its handling and application in pharmaceutical formulations.
Calcium levofolinate has several scientific applications:
The historical trajectory of calcium levofolinate begins with the 1948 discovery of "citrovorum factor" – later identified as 5-formyltetrahydrofolate – by Sauberlich and Baumann during nutritional studies of Leuconostoc citrovorum. This breakthrough revealed that reduced folate derivatives, not folic acid itself, functioned as the active coenzyme form in cellular metabolism. By the 1950s, researchers had synthesized racemic folinic acid (d,l-folinic acid), marketed as leucovorin, which contained both pharmacologically active L-isomer and biologically inactive D-isomer. The recognition that only the L-configured stereoisomer (levorotatory form) possessed biological activity drove the development of enantiomerically pure formulations [7].
The terminological evolution reflects advancing scientific understanding:
The regulatory milestone came in 2008 when the FDA approved levoleucovorin calcium as a distinct entity from racemic leucovorin, validating its improved therapeutic profile. This approval acknowledged that calcium levofolinate provides equivalent folate activity at half the molar dose of the racemic mixture by eliminating the pharmacologically irrelevant D-isomer [5] [7] [9].
Calcium levofolinate possesses the molecular formula C₂₀H₂₁CaN₇O₇ and a molecular weight of 511.5 g/mol. Its crystalline structure appears as an off-white to pale beige hygroscopic powder that decomposes at 240-250°C without melting. The compound demonstrates limited aqueous solubility (approximately 9 mg/mL in water at 20°C) and is practically insoluble in acetone and ethanol, presenting formulation challenges overcome through specialized pharmaceutical engineering [3] [5].
Stereochemical Precision: The molecule contains two chiral centers at positions C6 and C2' of the pteridine ring and glutamate moiety, respectively. The biologically critical (6S) configuration enables specific binding to folate transporters and enzymes, while the (2'S) orientation facilitates polyglutamation by folylpolyglutamate synthetase. This defined stereochemistry contrasts with the racemic folinic acid (d,l-leucovorin), which contains a 50:50 mixture of (6S) and (6R) diastereomers at the pteridine ring [5] [8] [9].
Structural-Functional Relationships: The 5-formyl group serves as a chemically stable precursor that undergoes rapid enzymatic conversion to 5,10-methylenetetrahydrofolate – the essential cofactor for thymidylate synthase inhibition by 5-FU. The calcium counterion provides stability but contributes to precipitation risks when combined with carbonate-buffered solutions or certain chemotherapeutics like 5-FU. The glutamate moiety enables polyglutamation, which traps the active metabolite intracellularly, significantly prolonging its half-life from minutes to hours [3] [5] [8].
Table 1: Nomenclature and Synonyms of Calcium Levofolinate
Systematic Name | Synonyms | Registry Identifiers |
---|---|---|
Calcium (2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate | Levoleucovorin calcium, Levofolinate calcium, Fusilev, Isovorin, CL 307782, Elvorine | CAS: 80433-71-2PubChem CID: 137183587UNII: 778XL6VBS8ATC: V03AF04 |
The pharmacological landscape of reduced folates encompasses three principal agents: calcium levofolinate (L-isomer), racemic calcium folinate (d,l-leucovorin), and sodium levofolinate (disodium salt of L-isomer). Each exhibits distinct physicochemical properties and biological behaviors with therapeutic implications.
Steric Efficiency: Calcium levofolinate delivers 100% pharmacologically active L-isomer, whereas racemic folinic acid contains only 50% active L-form alongside 50% inactive D-isomer. The D-isomer competes with the L-form for transport via the reduced folate carrier (RFC) and undergoes renal reabsorption with an extended half-life (t½ = 8 hours versus 4 hours for 5-MTHF), potentially impeding cellular uptake of the active isomer. Clinically, this necessitates double-dosing of racemic folinic acid (e.g., 200 mg/m²) to achieve equivalent active moiety exposure as calcium levofolinate (100 mg/m²) [2] [7] [10].
Solubility Limitations: Calcium levofolinate's aqueous solubility (9 mg/mL) restricts its compatibility with 5-FU in combined infusions due to precipitation risks. In contrast, sodium levofolinate (disodium salt) achieves significantly higher solubility (>100 mg/mL), enabling stable co-formulation with 5-FU in elastomeric pumps for continuous infusion. This practical advantage translates to simplified administration protocols without compromising efficacy [2] [4].
Therapeutic Efficacy Considerations:
Synergy with 5-FU: Preclinical models demonstrate that simultaneous 24-hour administration of sodium levofolinate with 5-FU produces synergistic cytotoxicity in colorectal cancer cells, whereas calcium levofolinate exhibits merely additive effects under identical conditions. This difference arises from enhanced thymidylate synthase inhibition due to optimized ternary complex formation when the folate cofactor and 5-FU metabolite FdUMP are present concurrently at therapeutic concentrations [2] [4].
Rescue Therapy Considerations: In high-dose methotrexate rescue, calcium levofolinate generates higher intracellular tetrahydrofolate (THF) than racemic folinic acid because it bypasses the need for dihydrofolate reductase (DHFR)-mediated activation. This property proves particularly advantageous when DHFR remains inhibited by residual methotrexate. Additionally, calcium levofolinate presents lower hypercalcemia risk than calcium folinate (d,l-leucovorin) when administered in equimolar doses during augmented rescue protocols in patients with acute kidney injury [6] [10].
Table 2: Comparative Properties of Therapeutic Folate Formulations
Property | Calcium Levofolinate | Racemic Calcium Folinate | Sodium Levofolinate |
---|---|---|---|
Chemical Composition | Calcium salt of L-5-formyl-THF | Calcium salt of 50:50 D,L-5-formyl-THF | Disodium salt of L-5-formyl-THF |
Active Isomer Content | 100% | 50% | 100% |
Aqueous Solubility | 9 mg/mL | 10 mg/mL | >100 mg/mL |
Protein Binding | 27% | 15% (D-isomer), 27% (L-isomer) | 27% |
Primary Plasma Metabolite | 5-MTHF (t½=6.5h) | 5-MTHF (t½=4h) + D-isomer (t½=8h) | 5-MTHF (t½=6.5h) |
Compatibility with 5-FU Infusion | Limited (precipitation risk) | Limited (precipitation risk) | Fully compatible |
Relative Dose Equivalence | 100 mg | 200 mg | 100 mg |
The convergence of stereochemical precision, solubility characteristics, and transporter interactions positions calcium levofolinate as a versatile agent within the folate therapeutic arsenal. While sodium levofolinate offers practical advantages for continuous infusion regimens, calcium levofolinate maintains its niche where calcium salt formulations are preferred and in clinical scenarios requiring optimized folate rescue or circumvention of transport limitations [2] [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1